4-(2-Ethylbutylidene)piperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H21N |
|---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
4-(2-ethylbutylidene)piperidine |
InChI |
InChI=1S/C11H21N/c1-3-10(4-2)9-11-5-7-12-8-6-11/h9-10,12H,3-8H2,1-2H3 |
InChI Key |
GJUYLTVWUIFNJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C=C1CCNCC1 |
Origin of Product |
United States |
Synthetic Methodologies for 4 2 Ethylbutylidene Piperidine
Retrosynthetic Analysis of 4-Alkylidene Piperidine (B6355638) Systems
Retrosynthetic analysis of 4-alkylidene piperidines reveals several key disconnection points, guiding the design of synthetic pathways. The most intuitive disconnection is at the exocyclic double bond, suggesting an olefination reaction as the final step. This approach involves reacting a suitable piperidin-4-one derivative with a phosphorus ylide or a related reagent. Another strategy involves disconnecting a C-C or C-N bond within the piperidine ring, leading to ring-forming cyclization strategies.
A primary retrosynthetic disconnection of the target molecule, 4-(2-ethylbutylidene)piperidine, is at the C4-position exocyclic double bond. This points to a precursor such as an N-protected piperidin-4-one and a suitable organophosphorus or organosilicon reagent. The choice of protecting group on the piperidine nitrogen is crucial to ensure compatibility with the reaction conditions.
Direct Synthetic Routes from Precursor Molecules
Direct synthetic routes focus on modifying a pre-existing piperidine ring to introduce the desired 2-ethylbutylidene group at the C4-position.
Olefination reactions are a cornerstone for the synthesis of 4-alkylidene piperidines. These reactions typically involve the conversion of the carbonyl group of a piperidin-4-one into an exocyclic double bond.
Wittig Reaction: The Wittig reaction utilizes a phosphonium (B103445) ylide to react with a ketone or aldehyde. masterorganicchemistry.com For the synthesis of this compound, an N-protected piperidin-4-one would be treated with the ylide generated from (2-ethylbutyl)triphenylphosphonium bromide. The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. masterorganicchemistry.com
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding phosphonium ylide. wikipedia.orgorganic-chemistry.org This reaction typically favors the formation of (E)-alkenes. wikipedia.org The reaction of an N-protected piperidin-4-one with a phosphonate ester, such as diethyl (2-ethylbutyl)phosphonate, in the presence of a base would yield the target compound. tcichemicals.com It is important to note that unexpected epimerization at the C2 position has been observed in HWE reactions of some chiral 2-substituted-4-oxopiperidines. rsc.orgnih.gov
Peterson Olefination: The Peterson olefination involves the reaction of an α-silyl carbanion with a ketone or aldehyde. wikipedia.orgchemistnotes.comnumberanalytics.com This method offers the advantage of stereochemical control; the intermediate β-hydroxysilane can be isolated, and subsequent elimination under acidic or basic conditions can lead to either the (E)- or (Z)-alkene. wikipedia.orgorganic-chemistry.org The reaction of an N-protected piperidin-4-one with an α-silyl carbanion derived from a silylated 2-ethylbutane derivative would be a viable route. organicchemistrydata.org
| Olefination Reaction | Reagent | Key Features |
| Wittig Reaction | Phosphonium ylide | Versatile for many carbonyls. masterorganicchemistry.com |
| Horner-Wadsworth-Emmons | Phosphonate carbanion | Often gives high (E)-selectivity; byproduct is water-soluble. wikipedia.orgorganic-chemistry.org |
| Peterson Olefination | α-Silyl carbanion | Can provide stereochemical control (E or Z) from the same intermediate. wikipedia.orgorganic-chemistry.org |
An alternative strategy involves the alkylation of a piperidine derivative followed by a reduction step. nih.govwashington.edursc.org This can be a versatile approach for introducing a variety of substituents. nih.govnih.gov For instance, a protected 4-piperidone (B1582916) could be alkylated at the nitrogen atom. sciencemadness.org However, for C4-alkylation, a different approach is needed. One possibility is the alkylation of a pre-formed enamine of a 4-piperidone, followed by hydrolysis and reduction. A more direct method could involve the reaction of a 4-lithiated piperidine derivative with an appropriate electrophile. youtube.com
Recent advancements have also explored enzymatic oxidation to introduce a hydroxyl group on the piperidine ring, which can then be used for radical cross-coupling reactions to form C-C bonds. acs.org
Convergent and divergent synthetic strategies are powerful tools for creating libraries of related compounds. rsc.org In a divergent approach, a common intermediate, such as an N-protected 4-piperidone, could be reacted with a variety of olefination reagents to produce a range of 4-alkylidene piperidines. This allows for the efficient exploration of structure-activity relationships.
A convergent strategy would involve the synthesis of two or more fragments that are then joined together in the final steps. For this compound, this could entail the preparation of a substituted piperidine fragment and a separate fragment containing the 2-ethylbutylidene moiety, followed by their coupling.
Ring-Forming Synthesis Approaches
Instead of modifying a pre-existing piperidine ring, ring-forming reactions build the heterocyclic core itself.
Intramolecular cyclization is a powerful method for constructing the piperidine ring. mdpi.com These reactions can be designed to introduce the desired substitution pattern during the cyclization process. For instance, an appropriately substituted acyclic precursor containing both the nitrogen atom and the carbon chain could undergo cyclization to form the piperidine ring. nih.gov
Various methods for piperidine synthesis via cyclization have been developed, including:
Reductive Amination: Intramolecular reductive amination of an amino-ketone or amino-aldehyde can form the piperidine ring.
Radical Cyclization: Radical cyclization of unsaturated N-haloamines or related radical precursors can also lead to the formation of the piperidine ring.
Ring-Closing Metathesis (RCM): RCM has become a popular method for the synthesis of various nitrogen heterocycles, including piperidines. researchgate.net An acyclic diene precursor containing a nitrogen atom can be cyclized using a ruthenium catalyst to form a dehydropiperidine, which can then be reduced to the desired piperidine.
Recent developments in enzymatic and chemo-enzymatic cascades have also provided novel routes to chiral substituted piperidines from activated pyridines. nih.gov Additionally, TMSOTf-mediated reductive hydroamination of enynyl amines has been shown to be an effective method for the stereoselective synthesis of substituted piperidines. organic-chemistry.org
Cycloaddition Reactions Leading to Substituted Piperidines
Cycloaddition reactions represent a powerful and atom-economical approach for the construction of the piperidine core. These reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), allow for the rapid assembly of the six-membered ring with a high degree of stereocontrol.
Aza-Diels-Alder reactions, where either the diene or the dienophile contains a nitrogen atom, are a common strategy. For instance, the reaction of an N-protected imine with a suitable diene can directly yield a tetrahydropyridine (B1245486) precursor, which can then be reduced to the corresponding piperidine. Various Lewis acids or organocatalysts can be employed to promote these reactions and induce stereoselectivity. rsc.org A boronyl radical-catalyzed [4+2] cycloaddition between 3-aroyl azetidines and alkenes has also been reported to produce polysubstituted piperidines with high yield and diastereoselectivity. nih.gov
Another approach involves the [2+2+2] cycloaddition of alkynes and nitriles, often catalyzed by transition metals like cobalt, which provides a direct route to substituted pyridines. rsc.org These pyridines can then be hydrogenated to the corresponding piperidines. While not a direct piperidine synthesis, this two-step sequence offers a high degree of flexibility in accessing a wide range of substitution patterns.
Reductive Amination Pathways for Piperidine Ring Construction
Reductive amination is a cornerstone of amine synthesis and is widely applied to the formation of the piperidine ring. researchgate.netacs.org This strategy typically involves the intramolecular cyclization of a linear precursor containing both an amine and a carbonyl group (or a group that can be converted to a carbonyl group).
A common precursor is a δ-amino ketone or aldehyde. The intramolecular reaction between the amine and the carbonyl group forms a cyclic iminium ion, which is then reduced in situ to the piperidine. Various reducing agents can be employed, from common hydride reagents to catalytic hydrogenation conditions. An iron-catalyzed reductive amination of ω-amino fatty acids has been developed, where phenylsilane (B129415) acts as a key reagent promoting imine formation, cyclization, and reduction of the piperidinone intermediate. nih.govmdpi.com
Furthermore, a reductive amination-lactamization sequence can be utilized to synthesize substituted piperidinones, which are versatile intermediates that can be further reduced to the corresponding piperidines. consensus.app
Catalytic Approaches in the Synthesis of this compound
Catalysis offers powerful tools for the efficient and selective synthesis of substituted piperidines, including asymmetric approaches to control stereochemistry.
Transition-Metal-Catalyzed Transformations (e.g., Palladium, Rhodium, Iridium, Nickel, Indium)
Transition metals play a pivotal role in modern organic synthesis, and their application to piperidine synthesis is extensive. digitellinc.com Palladium-catalyzed cross-coupling reactions, for example, can be used to functionalize pyridine (B92270) precursors which are then hydrogenated. nih.gov A palladium-catalyzed annulation strategy using a cyclic carbamate (B1207046) as a precursor has been developed to access a range of functionalized piperidines. nih.gov
Rhodium and iridium are effective catalysts for the stereoselective hydrogenation of pyridine derivatives to piperidines. nih.gov Iridium catalysts have also been employed in hydrogen-borrowing cascades for the stereoselective synthesis of C4-substituted piperidines. nih.gov Nickel catalysis has been utilized in intramolecular Alder-ene reactions of 1,7-dienes to construct piperidine frameworks with high diastereo- and enantioselectivities. mdpi.com Indium salts have been reported to promote Petrenko-Kritschenko type cyclizations for the synthesis of 4-piperidones.
Asymmetric Synthesis Methodologies Employing Chiral Catalysts and Ligands
The development of asymmetric methods for piperidine synthesis is crucial for accessing enantiomerically pure compounds. Chiral catalysts and ligands are instrumental in achieving high levels of stereocontrol.
For instance, asymmetric hydrogenation of prochiral pyridinium (B92312) salts or tetrahydropyridines using chiral rhodium or iridium complexes with chiral phosphine (B1218219) ligands can provide enantiomerically enriched piperidines. nih.govnih.gov A chemo-enzymatic approach combining a chemical synthesis step with a stereoselective one-pot amine oxidase/ene imine reductase cascade has been shown to convert N-substituted tetrahydropyridines to stereo-defined 3- and 3,4-substituted piperidines. nih.gov
Furthermore, asymmetric [4+2] cycloadditions catalyzed by chiral Lewis acids or organocatalysts can afford enantioenriched piperidine precursors. electronicsandbooks.com
Organocatalytic Strategies in Piperidine Construction
Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of chiral molecules. In the context of piperidine synthesis, organocatalysts, typically small chiral organic molecules, can activate substrates and control the stereochemical outcome of reactions.
A prominent example is the use of chiral secondary amines, such as proline and its derivatives, to catalyze formal aza-[3+3] cycloaddition reactions between α,β-unsaturated aldehydes and suitable nucleophiles to construct chiral piperidines. nih.gov This approach has been successfully applied to the synthesis of C4-alkyl substituted piperidines. nih.gov Organocatalytic domino Michael addition/aminalization processes have also been developed to synthesize polysubstituted piperidines with the formation of multiple stereocenters in a single step with excellent enantioselectivity. nih.govacs.org
Functionalization Strategies for the Introduction of the Ethylbutylidene Moiety
The introduction of the exocyclic 2-ethylbutylidene group at the C4 position of the piperidine ring is a key transformation in the synthesis of the target molecule. This is most commonly achieved through olefination reactions starting from a suitable N-protected 4-piperidone. kcl.ac.ukorganic-chemistry.orggoogle.compatsnap.comyoutube.com The nitrogen atom is typically protected with a group such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) to prevent side reactions.
The Wittig reaction is a classic and widely used method for this purpose. masterorganicchemistry.comnih.gov It involves the reaction of a phosphonium ylide with a ketone. For the synthesis of this compound, 2-ethylbutyltriphenylphosphonium bromide would be treated with a strong base to generate the corresponding ylide, which would then react with N-protected 4-piperidone. The choice of base and reaction conditions can influence the stereoselectivity of the resulting alkene.
The Horner-Wadsworth-Emmons (HWE) reaction is a popular alternative to the Wittig reaction, often providing better yields and easier purification. youtube.comumich.eduyoutube.comrsc.orgyoutube.com This reaction utilizes a phosphonate ester, which is deprotonated to form a stabilized carbanion that reacts with the ketone. The HWE reaction typically favors the formation of the (E)-alkene.
Below is a table summarizing these key olefination reactions for the potential synthesis of this compound.
| Reaction | Reagents | Key Intermediate | General Yield | Stereoselectivity | References |
| Wittig Reaction | 2-Ethylbutyltriphenylphosphonium bromide, Strong Base (e.g., n-BuLi, NaH), N-Boc-4-piperidone | Phosphonium ylide | Moderate to Good | Dependent on ylide stability and reaction conditions | masterorganicchemistry.com, nih.gov |
| Horner-Wadsworth-Emmons | Diethyl (2-ethylbutyl)phosphonate, Base (e.g., NaH, KHMDS), N-Boc-4-piperidone | Phosphonate carbanion | Good to Excellent | Typically favors (E)-isomer | umich.edu, youtube.com |
Other olefination methods such as the Peterson olefination, which uses α-silyl carbanions, could also be considered for this transformation.
Site-Selective C-H Functionalization of Piperidine Rings
The direct functionalization of C-H bonds on a saturated piperidine ring presents a modern and efficient strategy for introducing substituents. While the C2 position is electronically activated and thus a common site for functionalization, achieving selectivity at the C4 position is a more complex challenge. nih.govresearchgate.net The C4 position is sterically more accessible but less electronically favored than C2. nih.gov However, strategic selection of catalysts and nitrogen-protecting groups can overcome this inherent reactivity pattern. nih.govresearchgate.net
Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have emerged as a powerful tool for the site-selective functionalization of piperidines. nih.govnih.gov Research has demonstrated that the regioselectivity of these reactions is highly dependent on the steric and electronic properties of both the catalyst and the substrate's N-protecting group. nih.govnih.govthieme-connect.com For instance, the use of sterically demanding dirhodium catalysts in conjunction with specific N-acyl protecting groups can effectively block the more electronically favored C2 position, thereby directing functionalization to the C4 position. nih.govresearchgate.net
In one study, the combination of an N-α-oxoarylacetyl-piperidine with the catalyst Rh₂(S-2-Cl-5-BrTPCP)₄ resulted in the successful C-H functionalization at the C4 position. nih.govnih.gov This catalyst-controlled approach highlights the possibility of overriding the intrinsic electronic preferences of the piperidine ring to install functional groups at the desired C4 location, which could then be further elaborated to form the target ethylbutylidene moiety.
Palladium-catalyzed C-H arylation has also been explored for C4 functionalization using a C3-linked directing group. acs.org While this method focuses on arylation, it underscores the principle of using directing groups to achieve regioselectivity at otherwise unactivated positions on the piperidine ring.
Table 1: Factors Influencing Site-Selectivity in Piperidine C-H Functionalization
| Factor | Influence on Selectivity | Example | Reference(s) |
| Catalyst | Sterically bulky rhodium catalysts can disfavor reaction at the hindered C2 position, promoting C4 functionalization. | Rh₂(S-2-Cl-5-BrTPCP)₄ | nih.gov, nih.gov |
| N-Protecting Group | Large protecting groups (e.g., N-Boc, N-α-oxoarylacetyl) can sterically shield the C2 position. | N-α-oxoarylacetyl | nih.gov, nih.gov |
| Directing Group | A directing group at a nearby position (e.g., C3) can guide the catalyst to a specific C-H bond. | C(3) Aminoquinoline (AQ) | acs.org, acs.org |
Stereoselective Introduction of Exocyclic Alkylidene Groups
A more traditional and widely employed strategy for synthesizing compounds like this compound involves the olefination of a 4-piperidone precursor. The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are the most prominent methods for this transformation, creating a carbon-carbon double bond at the site of the former carbonyl group. cdnsciencepub.comwikipedia.org
The synthesis would typically commence with an appropriately N-protected 4-piperidone. This ketone would then be reacted with a phosphorus ylide (in the Wittig reaction) or a phosphonate carbanion (in the HWE reaction) derived from 2-ethylbutanal. organic-chemistry.orglumenlearning.com
Wittig Reaction: The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide. lumenlearning.comwikipedia.org For the synthesis of this compound, the required ylide would be (2-ethylbutylidene)triphenylphosphorane. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides, such as the one required here, typically favor the formation of the (Z)-alkene. organic-chemistry.org
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction utilizes a phosphonate carbanion, which is generally more nucleophilic and less basic than a Wittig ylide. wikipedia.org A significant advantage of the HWE reaction is that it predominantly yields the thermodynamically more stable (E)-alkene, offering a high degree of stereoselectivity. wikipedia.orgorganic-chemistry.org This selectivity is driven by steric factors in the transition state, which favor an antiperiplanar arrangement of the bulky groups. organic-chemistry.org The water-soluble phosphate (B84403) byproduct of the HWE reaction also simplifies product purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. wikipedia.orgorganic-chemistry.org
Given that this compound is a tetrasubstituted alkene, achieving high stereoselectivity is crucial. The HWE reaction is often preferred for its predictable E-selectivity. researchgate.net However, unexpected epimerization at other positions on the piperidine ring has been observed in some cases, necessitating careful reaction optimization. nih.gov
Table 2: Comparison of Olefination Methods for 4-Piperidone
| Reaction | Reagent | Typical Product Stereochemistry | Advantages | Disadvantages | Reference(s) |
| Wittig Reaction | Phosphonium Ylide | (Z)-alkene (with non-stabilized ylides) | Broad substrate scope | Often poor stereoselectivity; triphenylphosphine oxide byproduct can complicate purification. | organic-chemistry.org, wikipedia.org |
| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate Carbanion | (E)-alkene | High (E)-stereoselectivity; water-soluble byproduct simplifies workup. | Phosphonate reagent may be less readily available. | wikipedia.org, organic-chemistry.org, researchgate.net |
Advanced Spectroscopic and Analytical Characterization of 4 2 Ethylbutylidene Piperidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-(2-Ethylbutylidene)piperidine. Through the analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR spectra, the precise connectivity and spatial arrangement of atoms within the molecule can be determined.
¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. For this compound, distinct signals are expected for the protons on the piperidine (B6355638) ring, the ethyl group, and the butylidene moiety. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) in the piperidine ring would appear as multiplets in the downfield region, typically around 2.5-3.5 ppm, due to the electron-withdrawing effect of the nitrogen. chemicalbook.comresearchgate.net The remaining piperidine ring protons (at C3, C4, and C5) would produce signals in the upfield region (around 1.5-2.0 ppm). The vinylic proton of the ethylbutylidene group is expected to appear as a triplet in the range of 5.0-5.5 ppm. The ethyl and butyl groups will show characteristic multiplets, with the terminal methyl protons appearing as triplets at approximately 0.9-1.0 ppm.
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The carbon atoms of the piperidine ring are expected to resonate at distinct chemical shifts. chemicalbook.comchemicalbook.com The carbons alpha to the nitrogen (C2 and C6) would typically appear around 45-50 ppm. The C4 carbon, being part of a double bond, would be significantly downfield. The quaternary carbon of the double bond would appear in the 130-140 ppm region, while the CH carbon of the double bond would be in the 120-130 ppm range. The carbons of the ethyl and butyl groups would have characteristic shifts in the aliphatic region (10-40 ppm).
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. A COSY spectrum would show correlations between adjacent protons, confirming the spin systems within the piperidine ring and the alkyl chains. An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of both ¹H and ¹³C signals.
Expected ¹H and ¹³C NMR Data for this compound
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Piperidine N-H | 1.5 - 2.5 (broad singlet) | - |
| Piperidine C2-H, C6-H | 2.8 - 3.2 (multiplet) | 46 - 50 |
| Piperidine C3-H, C5-H | 1.9 - 2.3 (multiplet) | 28 - 32 |
| Piperidine C4-H | 2.4 - 2.8 (multiplet) | 35 - 40 |
| Vinylic C=CH | 5.1 - 5.4 (triplet) | 120 - 125 |
| Vinylic C=C | - | 135 - 145 |
| Ethyl -CH₂- | 2.0 - 2.2 (quartet) | 25 - 30 |
| Ethyl -CH₃ | 0.9 - 1.1 (triplet) | 12 - 15 |
| Butyl -CH₂- (adjacent to C=C) | 2.0 - 2.2 (quartet) | 25 - 30 |
| Butyl -CH₂- | 1.3 - 1.5 (sextet) | 22 - 26 |
| Butyl -CH₂- | 1.3 - 1.5 (sextet) | 22 - 26 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nih.gov
Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, corresponding to the exact mass of the molecule. The fragmentation pattern is highly informative for structure elucidation. A common fragmentation pathway for piperidine derivatives is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.org This would result in the loss of an ethyl or propyl radical from the piperidine ring, leading to characteristic fragment ions. The fragmentation of the ethylbutylidene side chain would also produce a series of fragment ions corresponding to the loss of alkyl groups.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to four or five decimal places. rsc.orgnih.gov This precision allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₁H₂₁N), HRMS would confirm this specific formula against other possibilities.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. udel.edupressbooks.pub
The IR spectrum of this compound would exhibit several characteristic absorption bands:
N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine in the piperidine ring. udel.edu
C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ range are due to the C-H stretching vibrations of the sp³ hybridized carbons in the piperidine ring and the alkyl side chains. libretexts.org A weaker band may appear just above 3000 cm⁻¹ corresponding to the sp² C-H stretch of the double bond.
C=C Stretch: A weak to medium absorption band around 1640-1680 cm⁻¹ would indicate the presence of the carbon-carbon double bond in the ethylbutylidene group. pressbooks.pub
C-N Stretch: The C-N stretching vibration of the piperidine ring typically appears in the fingerprint region, between 1000-1250 cm⁻¹.
Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Medium |
| Alkane (sp³ C-H) | Stretch | 2850 - 2960 | Strong |
| Alkene (sp² C-H) | Stretch | 3010 - 3095 | Medium |
| Alkene (C=C) | Stretch | 1640 - 1680 | Weak to Medium |
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are essential for separating this compound from impurities and for its quantification in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov The sample is vaporized and separated on a capillary column, often with a non-polar stationary phase like diphenyl dimethyl polysiloxane. researchgate.net The retention time provides a measure of the compound's identity, while the mass spectrometer provides definitive structural confirmation and allows for the identification of any co-eluting impurities. This technique is highly sensitive and can be used for purity assessment and the analysis of trace-level components. researchgate.net
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. For a basic compound like this compound, which lacks a strong UV chromophore, derivatization may be necessary for UV detection. nih.gov Alternatively, detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used. researchgate.net A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an ion-pairing agent like heptafluorobutyric acid, could be developed for its analysis. researchgate.netijper.orgsemanticscholar.org The method would need to be validated for linearity, accuracy, and precision to ensure reliable purity assessment. nih.gov
X-ray Diffraction Studies for Solid-State Structural Confirmation
For crystalline solids, X-ray diffraction is the definitive method for determining the three-dimensional atomic structure. If this compound can be obtained as a suitable single crystal, X-ray crystallography can provide precise measurements of bond lengths, bond angles, and torsional angles. nih.govresearchgate.net This technique would confirm the connectivity established by NMR and provide insight into the solid-state conformation of the molecule. For instance, it would definitively show whether the piperidine ring adopts a chair, boat, or twisted-boat conformation and the orientation of the ethylbutylidene substituent. researchgate.netmdpi.commdpi.com Powder X-ray diffraction (PXRD) can be used to characterize the bulk crystalline form of the material. mdpi.com
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique in analytical chemistry, providing fundamental insight into the elemental composition of a synthesized compound. This process is crucial for verifying the empirical and molecular formula of a substance, thereby confirming its identity and purity. For novel compounds such as this compound, elemental analysis serves as a primary method to validate the successful synthesis of the target molecule by comparing experimentally determined elemental percentages with theoretically calculated values.
The chemical formula for this compound is C₁₁H₂₁N. cymitquimica.combldpharm.com Based on this formula, the theoretical elemental composition can be precisely calculated using the atomic weights of carbon (C), hydrogen (H), and nitrogen (N). The molecular weight of this compound is 167.29 g/mol . cymitquimica.com
Theoretical Composition
The expected weight percentages of each element in this compound are derived from its molecular formula. These theoretical values provide a benchmark against which experimental results are measured.
Carbon (C): With 11 carbon atoms, the total mass from carbon is 132.11 g/mol .
Hydrogen (H): With 21 hydrogen atoms, the total mass from hydrogen is 21.168 g/mol .
Nitrogen (N): With one nitrogen atom, the mass from nitrogen is 14.007 g/mol .
The percentage composition is then calculated as follows:
%C = (Mass of Carbon / Total Molecular Mass) x 100
%H = (Mass of Hydrogen / Total Molecular Mass) x 100
%N = (Mass of Nitrogen / Total Molecular Mass) x 100
This leads to the theoretical elemental composition detailed in the table below.
Detailed Research Findings
A comprehensive search of scientific literature and chemical databases did not yield specific experimental elemental analysis data for this compound. This suggests that while the compound is available from some chemical suppliers, detailed characterization data may not be widely published in peer-reviewed journals.
In a typical research setting, the synthesis of a new compound like this compound would be followed by its purification and subsequent characterization. Elemental analysis, often performed using a CHN analyzer, would be a critical step in this process. The technique involves the combustion of a small, precisely weighed sample of the pure compound. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified to determine the percentages of carbon, hydrogen, and nitrogen in the original sample.
For a publication in a peer-reviewed chemistry journal, the experimentally determined values for C, H, and N are expected to be within ±0.4% of the calculated theoretical values. nih.gov This level of accuracy provides strong evidence for the compound's purity and correct elemental composition.
While specific experimental data for this compound is not available, the following interactive data table presents the theoretical elemental composition, which is the expected result for a pure sample of the compound. This table serves as a reference for any future experimental work on this molecule.
Interactive Data Table: Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Count | Total Mass ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.01 | 11 | 132.11 | 78.96 |
| Hydrogen | H | 1.008 | 21 | 21.168 | 12.65 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 8.37 |
| Total | 167.29 | 100.00 |
This table underscores the expected elemental makeup of this compound. Any future experimental validation would aim to reproduce these percentages within the accepted margin of error, thereby confirming the successful synthesis and purity of the compound.
Computational and Theoretical Investigations of 4 2 Ethylbutylidene Piperidine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a powerful lens through which the electronic structure and potential reactivity of 4-(2-Ethylbutylidene)piperidine can be scrutinized.
Density Functional Theory (DFT) Studies of Ground States and Transition States
Density Functional Theory (DFT) has become a standard tool in computational chemistry for its balance of accuracy and computational cost. For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.
Furthermore, DFT is crucial for locating and characterizing transition states, which are the highest energy points along a reaction pathway. By identifying the transition state structures for potential reactions involving this compound, such as isomerization, addition, or oxidation, researchers can gain insight into the feasibility and kinetics of these processes. The vibrational frequencies calculated for both ground and transition states can confirm their nature (all real frequencies for a minimum, one imaginary frequency for a transition state) and provide thermodynamic data like zero-point vibrational energy (ZPVE).
Elucidation of Reaction Mechanisms and Energetics
Building upon the identification of ground and transition states, DFT calculations allow for the detailed mapping of reaction pathways. By connecting reactants, transition states, and products through intrinsic reaction coordinate (IRC) calculations, the entire mechanism of a chemical transformation can be visualized.
The energetics of these reaction pathways are also a key output of DFT studies. The calculation of activation energies (the energy difference between the reactant and the transition state) and reaction energies (the energy difference between the reactant and the product) provides quantitative data on the favorability and rate of a reaction. This information is invaluable for predicting how this compound might behave under various chemical conditions and for designing synthetic routes.
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide a detailed picture of a single molecule, molecular modeling and dynamics simulations offer insights into the behavior of molecules in a larger context, such as in solution or interacting with other molecules.
Molecular dynamics (MD) simulations would be used to explore the conformational landscape of this compound over time. The piperidine (B6355638) ring can exist in various chair and boat conformations, and the ethylbutylidene side chain introduces additional rotational freedom. MD simulations, governed by a force field that approximates the potential energy of the system, can reveal the preferred conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions.
Furthermore, MD simulations can model the intermolecular interactions between this compound and solvent molecules or other solutes. These simulations can predict solvation energies and illustrate how non-covalent interactions, such as hydrogen bonds and van der Waals forces, dictate the molecule's behavior in a condensed phase.
Theoretical Studies on Structure-Reactivity and Structure-Selectivity Relationships
Theoretical studies aim to establish clear relationships between the structure of a molecule and its chemical reactivity and selectivity. For this compound, this would involve analyzing various calculated molecular properties.
Structure-reactivity relationships can be explored by examining electronic descriptors derived from quantum chemical calculations. For instance, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap is a key indicator of chemical reactivity. Other descriptors, such as molecular electrostatic potential (MEP) maps, can highlight electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack.
Structure-selectivity relationships would focus on understanding why a particular reaction might favor one product over another. For reactions creating new stereocenters, computational models can predict the relative energies of different diastereomeric transition states, thus explaining the observed stereoselectivity. Similarly, for reactions with multiple possible regiochemical outcomes, the relative activation barriers for each pathway can be calculated to predict the major product.
In Silico Approaches for the Design and Prediction of Novel Derivatives
The insights gained from the aforementioned computational studies can be leveraged for the rational design of new molecules with desired properties. In silico approaches allow for the virtual screening and evaluation of numerous derivatives of this compound before any synthetic work is undertaken.
By systematically modifying the structure of the parent molecule—for example, by introducing different substituents on the piperidine ring or altering the side chain—and then computationally predicting the properties of these new derivatives, researchers can identify promising candidates for specific applications. This process, often part of a quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) study, can accelerate the discovery of novel compounds with enhanced reactivity, selectivity, or other desirable characteristics. Molecular docking studies, a key component of in silico drug design, could also be employed to predict the binding affinity of these derivatives to a biological target. researchgate.netnih.govnih.govrsc.orgnih.govnih.gov
Applications of 4 2 Ethylbutylidene Piperidine in Fundamental Academic Research
As Ligands and Catalysts in Organic Transformations
There is no specific information available in the reviewed literature regarding the use of 4-(2-Ethylbutylidene)piperidine as a ligand or catalyst in organic transformations. Research in this area tends to focus on chiral piperidine (B6355638) derivatives or those with specific functionalities designed to coordinate with metal centers, but this compound has not been identified as a subject of such studies.
Development of Novel Catalytic Systems for Chemical Synthesis
A comprehensive search of academic databases and chemical literature did not yield any studies where this compound was utilized in the development of novel catalytic systems for chemical synthesis. While piperidine derivatives are explored for such purposes, the research has not specifically extended to this compound. mdpi.com
Exploration in Asymmetric Catalysis as Achiral Nitrogen Ligands
Building Blocks in the Synthesis of Complex Organic Molecules
The utility of a molecule as a building block in organic synthesis is determined by its reactivity and the strategic value of its structural features. While the 4-substituted piperidine core is a common motif in complex molecules, the specific application of this compound as a starting material or intermediate in the synthesis of more elaborate structures is not documented in the available literature. whiterose.ac.uk
Strategies for Incorporating the 4-Substituted Piperidine Core into Advanced Scaffolds
General strategies for the synthesis of 4-substituted piperidines are well-established and include methods like the alkylation of 4-piperidones or the hydrogenation of corresponding pyridine (B92270) precursors. youtube.com However, no specific synthetic strategies have been reported that utilize this compound to incorporate its piperidine core into more advanced molecular scaffolds.
Contribution to the Construction of Polycyclic and Spirocyclic Systems
The synthesis of polycyclic and spirocyclic systems often involves intramolecular reactions or cycloadditions where the starting materials are carefully designed to facilitate the desired ring formations. nih.govresearchgate.netmdpi.commdpi.com There is no published research indicating that this compound has been used as a building block for the construction of such complex architectures.
Contributions to Materials Science and Polymer Chemistry
A search for applications of this compound in materials science and polymer chemistry did not return any relevant results. The properties of this compound have not been explored for the development of new materials or polymers.
Investigation as Additives or Modifiers in Synthetic Polymers
The piperidine moiety is a cornerstone of a major class of polymer additives known as Hindered Amine Light Stabilizers (HALS). wikipedia.orgadditivesforpolymer.com These additives are crucial for protecting polymers from degradation caused by exposure to ultraviolet (UV) light and subsequent photo-oxidation. wikipedia.org While direct studies on this compound as a HALS are not widely published, its structural analogy to well-known HALS suggests a strong potential in this area.
The proposed mechanism of action for HALS involves a regenerative cycle where the hindered amine scavenges free radicals that initiate polymer degradation. wikipedia.org The piperidine nitrogen is oxidized to a stable nitroxyl (B88944) radical, which then traps alkyl and peroxy radicals, preventing chain reactions that lead to material failure. wikipedia.orgfrontiersin.org This cyclic process allows a small amount of the additive to provide long-term stability. wikipedia.org
The 2-ethylbutylidene substituent in this compound could offer several advantages. Its bulky and non-polar nature may enhance the solubility and compatibility of the additive within non-polar polymer matrices such as polyolefins (e.g., polypropylene (B1209903) and polyethylene). scielo.br This improved miscibility can prevent the additive from migrating to the surface, a common issue with less compatible stabilizers, thereby ensuring sustained protection. scielo.br
Table 1: Potential Polymer Systems for Investigation with this compound as a Stabilizer
| Polymer Type | Potential Benefit of the Additive | Rationale |
| Polypropylene (PP) | Enhanced UV and thermal stability | The piperidine moiety can act as a radical scavenger, while the alkylidene group may improve compatibility. |
| Polyethylene (PE) | Increased resistance to photo-oxidation | Similar to polypropylene, HALS are highly effective in polyethylene. google.com |
| Polyurethane (PU) | Protection against yellowing and degradation | HALS are known to be effective in polyurethanes. wikipedia.org |
Research in this area would likely involve compounding various polymers with this compound and evaluating the material's performance under accelerated weathering conditions, monitoring for changes in mechanical properties and appearance.
Role in the Development of Advanced Organic Materials
Beyond its potential as a stabilizer, the exocyclic double bond in this compound introduces the possibility of its use as a monomer or co-monomer in polymerization reactions. researchcommons.orgyoutube.com The addition polymerization of this alkene functionality could lead to novel polymers with piperidine units pendant to the main chain.
These polymers could exhibit unique properties. The presence of the basic piperidine rings could impart pH-responsiveness, making them suitable for applications such as smart hydrogels or drug delivery systems. researchcommons.org Furthermore, the polymer backbone itself would be inherently stabilized against degradation due to the high density of HALS-like structures.
Another avenue of research is the incorporation of this compound into the structure of other advanced organic materials. For instance, its integration into organic light-emitting diode (OLED) materials or as a component in the synthesis of metal-organic frameworks (MOFs) could be explored, although such applications are highly speculative at present.
Advancements in Synthetic Methodological Development
While specific, optimized synthetic routes for this compound are not extensively documented in peer-reviewed literature, its structure lends itself to several well-established olefination reactions starting from a common precursor, N-protected 4-piperidone (B1582916). dtic.milnih.gov The development of efficient and stereoselective methods for its synthesis is a key area of academic research.
Prominent synthetic strategies likely include:
The Wittig Reaction: This classic olefination method involves the reaction of a phosphorus ylide with a ketone or aldehyde. nih.gov For the synthesis of this compound, this would entail the reaction of N-protected 4-piperidone with the ylide generated from (2-ethylbutyl)triphenylphosphonium bromide. nih.gov The choice of base and reaction conditions can influence the yield and stereoselectivity of the exocyclic double bond.
The Horner-Wadsworth-Emmons (HWE) Reaction: A popular modification of the Wittig reaction, the HWE reaction uses a phosphonate-stabilized carbanion, which is generally more nucleophilic than the corresponding Wittig ylide. wikipedia.orgorganicchemistrydata.org This method often provides excellent E-selectivity for the resulting alkene and utilizes a water-soluble phosphate (B84403) byproduct, simplifying purification. organic-chemistry.org The reaction of N-protected 4-piperidone with a phosphonate (B1237965) ester derived from 2-ethylbutane would be a viable route. rsc.orgresearchgate.net
The Peterson Olefination: This reaction utilizes an α-silylcarbanion to convert a ketone into an alkene. organic-chemistry.orgwikipedia.org A key advantage of the Peterson olefination is that the stereochemical outcome can often be controlled by the choice of workup conditions (acidic or basic) for the intermediate β-hydroxysilane. wikipedia.org
Table 2: Comparison of Potential Synthetic Routes to this compound
| Reaction | Key Reagents | Advantages | Potential Challenges |
| Wittig Reaction | Phosphonium (B103445) ylide, base | Well-established, versatile | Triphenylphosphine (B44618) oxide byproduct can be difficult to remove. |
| Horner-Wadsworth-Emmons | Phosphonate carbanion, base | High E-selectivity, water-soluble byproduct | Phosphonate reagent preparation may be required. organicchemistrydata.orgorganic-chemistry.org |
| Peterson Olefination | α-Silylcarbanion, ketone | Stereochemical control possible | Silyl reagents can be sensitive to moisture. organic-chemistry.orgwikipedia.org |
Further research in this area would focus on optimizing these routes to achieve high yields and selectivity, as well as exploring novel catalytic methods for the synthesis of this compound and related 4-alkylidene piperidines. The development of enantioselective syntheses of chiral derivatives also represents a significant and challenging goal for synthetic chemists. nih.govnih.gov
Future Research Directions and Outlook for 4 2 Ethylbutylidene Piperidine
Emerging Synthetic Paradigms for N-Heterocycles
The synthesis of N-heterocycles is a dynamic field of chemical research, driven by their significance in pharmaceuticals and materials science. nih.gov Future efforts to synthesize 4-(2-Ethylbutylidene)piperidine will likely move beyond traditional multi-step sequences to embrace more efficient and elegant strategies.
One promising avenue is the development of tandem reactions , where multiple bond-forming events occur in a single pot. For instance, a rhodium-catalyzed tandem reaction of an N-sulfonyl-1,2,3-triazole with a vinyl ether has been reported to produce polysubstituted piperidines in high yields. scite.ai Adapting such a strategy could offer a convergent and atom-economical route to precursors of this compound. Similarly, tandem cross-metathesis and intramolecular aza-Michael reactions, often accelerated by microwave irradiation, provide a powerful tool for constructing the piperidine (B6355638) core. organic-chemistry.org
Asymmetric synthesis to control the stereochemistry of substituted piperidines is another critical research frontier. lookchem.comelectronicsandbooks.com While the exocyclic double bond in this compound lacks a stereocenter, chiral centers can be introduced elsewhere in the molecule, or the piperidine ring itself could be part of a more complex chiral architecture. Methods for the asymmetric synthesis of piperidines include using chiral auxiliaries, chiral catalysts, or starting from the chiral pool, such as amino acids. electronicsandbooks.comacs.org A notable example is the one-pot asymmetric synthesis of substituted piperidines from a nitroalkene, an amine, and an enone, which proceeds with excellent diastereoselectivity. acs.org Future research could explore the application of these methods to generate enantiomerically enriched versions of this compound derivatives.
Furthermore, chemo-enzymatic approaches are gaining traction for the synthesis of chiral piperidines. nih.gov By combining chemical synthesis with biocatalysis, researchers have developed stereoselective one-pot cascades to convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.gov This strategy could be envisioned for the synthesis of chiral precursors to this compound, offering a highly selective and sustainable alternative to traditional chemical methods.
A common and direct method for the synthesis of 4-alkylidenepiperidines involves the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction . cdnsciencepub.comwikipedia.orgalfa-chemistry.comorganic-chemistry.org These reactions utilize a phosphonium (B103445) ylide or a phosphonate (B1237965) carbanion to convert a ketone, in this case, an N-protected 4-piperidone (B1582916), into an alkene. cdnsciencepub.commasterorganicchemistry.comchadsprep.com The HWE reaction is often preferred as it typically provides the (E)-alkene with high selectivity and the phosphate (B84403) byproducts are easily removed by aqueous extraction. wikipedia.orgalfa-chemistry.com The synthesis of this compound would likely start from an N-protected 4-piperidone and react it with the appropriate phosphonium ylide or phosphonate derived from 1-bromo-2-ethylbutane.
| Reaction Type | Key Features | Potential Application to this compound |
| Wittig Reaction | Uses a phosphonium ylide to convert a ketone to an alkene. masterorganicchemistry.comchadsprep.com | Reaction of an N-protected 4-piperidone with (2-ethylbutyl)triphenylphosphonium bromide. |
| Horner-Wadsworth-Emmons Reaction | Employs a phosphonate carbanion for olefination, often with high (E)-selectivity. wikipedia.orgalfa-chemistry.comnrochemistry.com | Reaction of an N-protected 4-piperidone with a diethyl (2-ethylbutyl)phosphonate. |
| Tandem Reactions | Multiple bond-forming steps in one pot, improving efficiency. scite.aiorganic-chemistry.org | Aza-Diels-Alder/ene reaction sequence to construct the substituted piperidine core. |
| Asymmetric Synthesis | Creates chiral molecules with high enantiomeric purity. lookchem.comelectronicsandbooks.comacs.org | Use of a chiral catalyst or auxiliary to introduce stereocenters in the piperidine ring. |
| Chemo-enzymatic Synthesis | Combines chemical and enzymatic steps for high selectivity and sustainability. nih.gov | Enzymatic resolution of a racemic piperidine precursor followed by chemical elaboration. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The chemical structure of this compound offers several sites for further functionalization, including the exocyclic double bond, the nitrogen atom, and the C-H bonds of the piperidine ring. Future research will undoubtedly focus on exploring the reactivity of these sites to generate novel derivatives with potentially interesting biological activities.
The exocyclic double bond is a prime target for a variety of transformations. Catalytic hydrogenation using catalysts such as platinum oxide or palladium on carbon would readily reduce the double bond to furnish the corresponding 4-(2-ethylbutyl)piperidine. researchgate.net This transformation could be crucial for structure-activity relationship studies, comparing the biological profile of the unsaturated versus the saturated analogue. The double bond could also participate in cycloaddition reactions, such as [2+2] photocycloadditions or Diels-Alder reactions if appropriately activated, leading to more complex polycyclic structures.
The piperidine nitrogen can be readily functionalized. Alkylation, acylation, or arylation of the nitrogen atom are standard transformations that allow for the introduction of a wide array of substituents. nih.gov These modifications can significantly impact the molecule's physicochemical properties, such as lipophilicity and basicity, which are critical for its pharmacokinetic and pharmacodynamic profile.
Recent advances in C-H activation chemistry open up exciting possibilities for the direct functionalization of the piperidine ring itself. While challenging, the selective activation of specific C-H bonds would allow for the late-stage introduction of functional groups, bypassing the need for lengthy de novo syntheses. A recent breakthrough combines enzymatic C-H oxidation with radical cross-coupling to create complex substituted piperidines, a strategy that could be applied to derivatives of this compound. acs.org
Integration with High-Throughput Experimentation and Automation in Chemical Discovery
High-throughput experimentation (HTE) has revolutionized the process of reaction discovery and optimization in medicinal chemistry. rsc.org This technology allows for the rapid screening of numerous reaction conditions in parallel, using minimal amounts of starting material. The synthesis of this compound and a library of its derivatives could be significantly accelerated through the use of HTE. For instance, the optimization of a Wittig or HWE reaction to maximize the yield and stereoselectivity of the desired product could be performed in a matter of days rather than weeks.
Beyond synthesis, HTE is a powerful tool for the biological evaluation of new chemical entities. By synthesizing a library of analogues of this compound with variations at the nitrogen atom, the alkylidene chain, and the piperidine ring, it would be possible to rapidly screen for a desired biological activity. This approach is instrumental in identifying initial hits and building a comprehensive structure-activity relationship (SAR) profile.
The integration of HTE with automated synthesis platforms and computational modeling represents the future of chemical discovery. This synergy allows for a design-make-test-analyze cycle that can be iterated rapidly, accelerating the journey from a lead compound to a clinical candidate.
Sustainable and Green Chemistry Approaches in the Synthesis and Application of Piperidine Derivatives
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. Future research on this compound and other piperidine derivatives will likely prioritize the development of more sustainable and environmentally benign processes.
A key focus will be on atom economy , designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product. Tandem reactions and cycloadditions are excellent examples of atom-economical processes. The use of catalytic methods is another cornerstone of green chemistry, as catalysts can enable reactions to proceed under milder conditions with higher selectivity and reduced waste generation. For example, the catalytic hydrogenation of the exocyclic double bond in this compound is a clean and efficient reduction method. researchgate.net
The choice of solvents and reagents is also critical. The replacement of hazardous organic solvents with greener alternatives, such as water or bio-based solvents, is an active area of research. lookchem.comacs.org For instance, the synthesis of piperidin-4-one derivatives has been demonstrated in deep eutectic solvents (DES), which are considered environmentally friendly. lookchem.comacs.org Similarly, the development of catalytic systems that avoid the use of toxic heavy metals is a high priority.
Ultimately, the entire lifecycle of the chemical, from its synthesis to its final application and disposal, needs to be considered from a sustainability perspective. This holistic approach will be essential for the responsible development of new piperidine-based molecules.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(2-Ethylbutylidene)piperidine, and what reaction conditions are typically employed?
- Methodological Answer : Piperidine derivatives are commonly synthesized via catalytic multicomponent reactions. For example, 4-Ethylpiperidine hydrochloride is prepared using aldehydes, alkynes, and 4-piperidone hydrochloride hydrate under enantioselective catalytic conditions . Similar protocols may apply to this compound, with dichloromethane and sodium hydroxide as solvents/bases . Optimization of reaction time, temperature (e.g., room temperature vs. reflux), and stoichiometric ratios of reagents is critical for yield improvement.
Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the piperidine ring structure and substituent positions. Infrared (IR) spectroscopy can identify functional groups like C=N or C=O, if present. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (as seen in piperidine derivatives like ethyl 4-[(E)-(2-hydroxybenzylidene)amino]piperidine-1-carboxylate) provides definitive stereochemical data .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Due to limited toxicity data for novel piperidine derivatives, assume acute hazards. Use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid skin/eye contact. Follow protocols for similar compounds:
- Storage : Inert atmosphere, dry conditions, and segregation from oxidizers .
- Spill Response : Neutralize with non-combustible absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize the enantioselectivity and yield of this compound synthesis using catalytic asymmetric methods?
- Methodological Answer : Enantioselectivity in piperidine derivatives is often achieved via chiral catalysts (e.g., organocatalysts or transition-metal complexes). For example, 4-piperidone derivatives synthesized via three-component coupling achieved high enantiomeric excess (ee) using palladium catalysts . Key variables to test:
- Catalyst loading (0.5–5 mol%) and solvent polarity (e.g., THF vs. DCM).
- Temperature gradients to stabilize transition states.
- Use of factorial design to analyze interactions between variables .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the reactivity of this compound?
- Methodological Answer :
- Validation : Cross-check computational models (e.g., DFT calculations) with experimental kinetics. For example, discrepancies in reaction pathways may arise from solvent effects not accounted for in simulations .
- Comparative Analysis : Compare reactivity with structurally analogous compounds (e.g., 4-benzylpiperidine) to identify steric/electronic influences .
- Controlled Replication : Repeat experiments under standardized conditions (pH, humidity) to isolate variables .
Q. How can factorial design be applied to investigate the simultaneous effects of temperature, solvent polarity, and catalyst loading on the synthesis of this compound?
- Methodological Answer :
- Design Setup : Use a 2³ factorial design (three factors at two levels each) to evaluate main effects and interactions. Example factors:
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature | 25°C | 60°C |
| Solvent | DCM | THF |
| Catalyst Loading | 1 mol% | 5 mol% |
- Analysis : ANOVA identifies significant variables. For instance, higher catalyst loading may disproportionately increase yield in polar solvents .
Data Contradiction Analysis
Q. How should researchers address conflicting literature reports on the biological activity of this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Compile data from multiple studies (e.g., enzyme inhibition assays) and assess variability in assay conditions (e.g., buffer pH, cell lines). For example, differences in IC₅₀ values may stem from variations in receptor expression levels .
- Dose-Response Curves : Replicate assays with standardized protocols to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
